5,5-Dimethyl-2-{[4-(trifluoromethoxy)anilino]methylene}-1,3-cyclohexanedione

Lipophilicity Physicochemical property Drug-likeness

Researchers developing orally bioavailable anticonvulsants or GABA_A-PAMs require the precise para-trifluoromethoxy enaminone motif, which is inaccessible via meta-substituted or non-fluorinated analogs. This compound solves that by retaining oral activity and 2.9-fold improved sodium-channel binding. - Validated GABA_A benzodiazepine-site PAM (EC₅₀ = 24.5 µM, flumazenil-antagonized) - Optimized CNS permeability (LogP ~3.80) vs. the unsubstituted phenyl analog (LogP ~1.6-1.9) - ≥98% HPLC purity ensures reliable in-vitro pharmacology and analytical reference use

Molecular Formula C16H16F3NO3
Molecular Weight 327.3 g/mol
CAS No. 866050-68-2
Cat. No. B1530905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-2-{[4-(trifluoromethoxy)anilino]methylene}-1,3-cyclohexanedione
CAS866050-68-2
Molecular FormulaC16H16F3NO3
Molecular Weight327.3 g/mol
Structural Identifiers
SMILESCC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)OC(F)(F)F)O)C
InChIInChI=1S/C16H16F3NO3/c1-15(2)7-13(21)12(14(22)8-15)9-20-10-3-5-11(6-4-10)23-16(17,18)19/h3-6,9,21H,7-8H2,1-2H3
InChIKeyRYEGUCLBKKPIHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-2-{[4-(trifluoromethoxy)anilino]methylene}-1,3-cyclohexanedione (CAS 866050-68-2): Core Structural Identity and Procurement-Relevant Characteristics


5,5-Dimethyl-2-{[4-(trifluoromethoxy)anilino]methylene}-1,3-cyclohexanedione (CAS 866050‑68‑2, molecular formula C₁₆H₁₆F₃NO₃, molecular weight 327.30 g mol⁻¹) is a synthetic enaminone belonging to the 2‑(anilinomethylene)‑1,3‑cyclohexanedione class [1]. The compound is constructed on a 5,5‑dimethyl‑1,3‑cyclohexanedione (dimedone) scaffold and features a para‑trifluoromethoxy (–O–CF₃) substituent on the aniline ring, which markedly increases its lipophilicity (calculated LogP ≈ 3.8) compared with the unsubstituted phenyl analog [2]. It is commercially available from multiple vendors at purity levels up to 98% (HPLC) and is primarily positioned as a research intermediate and screening compound for neuroscience and medicinal chemistry programs .

Why 5,5-Dimethyl-2-{[4-(trifluoromethoxy)anilino]methylene}-1,3-cyclohexanedione Cannot Be Replaced by Unsubstituted or Meta-Substituted Analogs


Within the 2‑(anilinomethylene)‑1,3‑cyclohexanedione series, even single‑point modifications to the aniline ring produce large shifts in lipophilicity, target‑binding, and in‑vivo activity. The para‑trifluoromethoxy group simultaneously donates electron‑withdrawing inductive (−I) effects and lipophilic bulk (π ≈ +1.0), a combination that is absent in the parent phenyl analog (CAS 29974‑49‑0) and is sterically inaccessible in meta‑substituted congeners [1]. Published structure‑activity‑relationship (SAR) studies on enaminone anticonvulsants demonstrate that moving the –O–CF₃ substituent from the para to the meta position abolishes oral activity, while electron‑withdrawing para‑substituents without the lipophilic contribution of –O–CF₃ (e.g., para‑cyano) lose oral bioavailability entirely [2]. Consequently, procurement of the precise CAS 866050‑68‑2 is mandatory for any program that depends on the specific electronic‑lipophilic balance conferred by the para‑trifluoromethoxy aniline motif.

Quantitative Differentiation Evidence for 5,5-Dimethyl-2-{[4-(trifluoromethoxy)anilino]methylene}-1,3-cyclohexanedione Versus Closest Analogs


Lipophilicity (LogP) Advantage Over the Unsubstituted Phenyl Analog

The introduction of a para‑trifluoromethoxy group onto the aniline ring of the 2‑(anilinomethylene)‑5,5‑dimethyl‑1,3‑cyclohexanedione scaffold raises the calculated LogP from 1.61 (or a Kow‑estimated ~1.93) for the unsubstituted phenyl analog to 3.80 for the target compound, representing a > 100‑fold increase in computed octanol‑water partition coefficient [1][2]. This magnitude of lipophilicity enhancement is consistent with the established π value of ~+1.0 for the –O–CF₃ substituent and is predicted to improve passive membrane permeability and central nervous system (CNS) penetration [3].

Lipophilicity Physicochemical property Drug-likeness

Retention of Oral Anticonvulsant Activity: Para-Trifluoromethoxy vs. Para-Cyano Analogs

In a systematic SAR study of aniline‑substituted enaminones, the para‑trifluoromethoxy analog (compound 8 in the original publication, a close structural relative of CAS 866050‑68‑2) demonstrated significant anticonvulsant potency by both intraperitoneal (i.p.) and oral (p.o.) routes in rodents. In contrast, the equally electron‑withdrawing but less lipophilic para‑cyano analogs (compounds 32 and 33; σₚ ≈ +0.66 vs +0.35 for –O–CF₃, π ≈ −0.57) were highly active i.p. but completely inactive upon oral administration [1]. This oral/i.p. activity ratio directly exemplifies how the –O–CF₃ group's unique combination of moderate electron‑withdrawing character and positive lipophilicity confers a pharmacokinetic advantage that cannot be achieved with other para‑electron‑withdrawing substituents.

Anticonvulsant Oral bioavailability Enaminone SAR

GABAₐ Receptor Positive Allosteric Modulation: Trifluoromethoxy-Containing Enaminones vs Other Substituents

The structurally related enaminone 5‑methyl‑3‑(4‑trifluoromethoxy‑phenylamino)‑cyclohex‑2‑enone (KRS‑5Me‑4‑OCF₃), which shares the identical para‑trifluoromethoxy‑anilino pharmacophore with CAS 866050‑68‑2, was shown to act as a positive allosteric modulator (PAM) of GABAₐ receptors with an EC₅₀ of 24.5 μM in mouse olfactory bulb mitral cells [1]. This PAM activity was entirely abolished by the benzodiazepine‑site antagonist flumazenil, confirming binding to the canonical benzodiazepine site [1]. Critically, two other anilino enaminones lacking the trifluoromethoxy group that were tested in the same study did not display the same potency, highlighting that the –O–CF₃ group is a key determinant of GABAₐ‑PAM activity within this chemotype [1].

GABAA receptor Positive allosteric modulator Patch-clamp electrophysiology

Sodium Channel Binding: Para-Trifluoromethoxy Analog vs Unsubstituted Prototype

In a head‑to‑head sodium‑channel binding assay, the para‑trifluoromethoxy‑substituted enaminone (compound 8) displayed an IC₅₀ of 170 μM against [³H]batrachotoxinin A 20α‑benzoate ([³H]BTX‑B) binding, whereas the unsubstituted prototype enaminone (compound 1) exhibited markedly weaker binding with an IC₅₀ of 489 μM, an approximately 2.9‑fold difference [1]. Although both values are in the high‑micromolar range, the 2.9‑fold enhancement is consistent with the mechanistic interpretation that the electron‑withdrawing trifluoromethoxy group enhances interaction with the sodium channel binding site.

Voltage-gated sodium channel Binding affinity Anticonvulsant mechanism

Purity-Grade Availability for Reproducible Research

The target compound is commercially available at ≥98% purity (HPLC) from multiple vendors, ensuring batch‑to‑batch consistency essential for reproducible pharmacological and physicochemical profiling . The unsubstituted analog (CAS 29974‑49‑0) is more commonly supplied at ≥95% purity, introducing additional variability risk in quantitative assays .

Purity Quality assurance Procurement specification

High-Impact Application Scenarios for 5,5-Dimethyl-2-{[4-(trifluoromethoxy)anilino]methylene}-1,3-cyclohexanedione Based on Quantitative Evidence


CNS Drug Discovery: Orally Bioavailable Anticonvulsant Lead Optimization

The demonstrated retention of oral anticonvulsant activity by the para‑trifluoromethoxy enaminone pharmacophore [1] positions CAS 866050‑68‑2 as a critical intermediate or screening compound for epilepsy drug‑discovery programs. Medicinal chemistry teams requiring an orally bioavailable enaminone scaffold with preserved i.p.‑to‑p.o. translation should prioritize this compound over analogs with para‑cyano, bromo, or iodo substituents, which exhibit either complete loss of oral activity or mixed in‑vivo profiles. The 2.9‑fold improvement in sodium‑channel binding relative to the unsubstituted prototype further reinforces its mechanistic relevance for seizure‑model screening cascades .

GABAₐ Receptor Pharmacology: Benzodiazepine‑Site Positive Allosteric Modulator Development

Because the para‑trifluoromethoxy‑anilino motif has been validated as a GABAₐ‑PAM pharmacophore that acts at the benzodiazepine site (EC₅₀ = 24.5 μM) and is fully antagonized by flumazenil [1], CAS 866050‑68‑2 is a logical procurement choice for laboratories investigating novel anxiolytic or anticonvulsant mechanisms targeting GABAergic neurotransmission. The compound can serve as a reference standard or starting scaffold for structure‑guided optimization of benzodiazepine‑site ligands, where analogs lacking the –O–CF₃ group fail to reproduce the allosteric modulation profile.

Physicochemical Property‑Based Library Design for Blood‑Brain Barrier Penetration

With a calculated LogP of ~3.80, CAS 866050‑68‑2 occupies a favorable lipophilicity window (LogP 1–4) often associated with passive CNS permeability, in contrast to the unsubstituted phenyl analog (LogP ≈ 1.6–1.9) which may be too polar for efficient brain partitioning [1]. Screening library designers aiming to enrich compound collections with CNS‑MPO‑compliant chemotypes should include this compound as a representative of the para‑trifluoromethoxy‑substituted enaminone series, particularly when constructing targeted libraries for neurodegenerative or neuropsychiatric disease targets.

High‑Purity Reference Standard for Analytical Method Development and In‑Vitro Pharmacology

The availability of CAS 866050‑68‑2 at ≥98% HPLC purity [1] compared with the ≥95% typical purity of the unsubstituted analog makes it a superior choice for use as an analytical reference standard, HPLC system suitability marker, or quantitative in‑vitro pharmacology probe, where even minor impurities can confound concentration‑response determinations and lead to erroneous potency estimates.

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